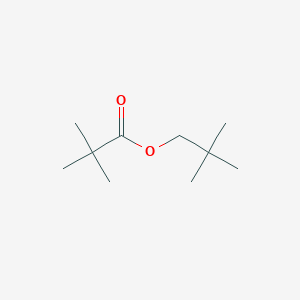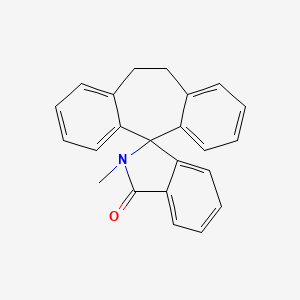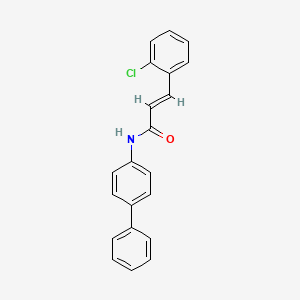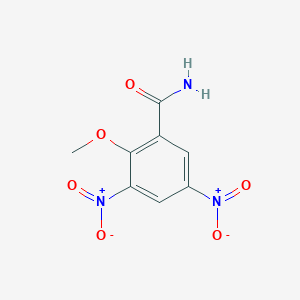
Neopentyl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neopentyl pivalate is an organic compound with the molecular formula C10H20O2. It is an ester derived from neopentyl alcohol and pivalic acid. This compound is known for its stability and resistance to hydrolysis, making it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neopentyl pivalate can be synthesized through the esterification of neopentyl alcohol with pivalic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound is produced by continuously feeding neopentyl alcohol and pivalic acid into a reactor equipped with a distillation column. The esterification reaction is conducted at elevated temperatures, and the resulting ester is continuously distilled off to drive the reaction to completion. The product is then purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Neopentyl pivalate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of neopentyl alcohol and pivalic acid.
Transesterification: In this reaction, this compound reacts with another alcohol in the presence of an acid or base catalyst to form a different ester and neopentyl alcohol.
Major Products Formed:
Hydrolysis: Neopentyl alcohol and pivalic acid.
Transesterification: A new ester and neopentyl alcohol.
Applications De Recherche Scientifique
Neopentyl pivalate has several applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and in transesterification reactions.
Biology: While not commonly used directly in biological research, its derivatives and related compounds are studied for their biochemical properties.
Medicine: this compound itself is not widely used in medicine, but its stability and resistance to hydrolysis make it a valuable intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of high-performance lubricants, plasticizers, and coatings due to its stability and resistance to hydrolysis.
Mécanisme D'action
The mechanism of action of neopentyl pivalate primarily involves its stability and resistance to hydrolysis. The ester bond in this compound is less susceptible to hydrolysis compared to other esters due to the steric hindrance provided by the neopentyl group. This stability makes it an ideal candidate for applications requiring long-term stability and resistance to degradation.
Comparaison Avec Des Composés Similaires
Neopentyl glycol: An organic compound used in the synthesis of polyesters, paints, lubricants, and plasticizers.
Pentaerythritol: A polyol used in the production of alkyd resins, varnishes, and explosives.
Trimethylolpropane: A triol used in the production of coatings, adhesives, and sealants.
Uniqueness: Neopentyl pivalate is unique due to its high stability and resistance to hydrolysis, which is attributed to the steric hindrance provided by the neopentyl group. This makes it more stable than other esters, such as those derived from primary or secondary alcohols, and suitable for applications requiring long-term stability.
Propriétés
Numéro CAS |
5340-26-1 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
2,2-dimethylpropyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H20O2/c1-9(2,3)7-12-8(11)10(4,5)6/h7H2,1-6H3 |
Clé InChI |
KEVRVUAKQLMNFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11994330.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11994335.png)

![4-[(5-Bromo-2-methoxy-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11994353.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11994360.png)

![Ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11994368.png)
![8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11994376.png)

![2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol](/img/structure/B11994390.png)
